4-(pyridin-3-yl)pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)pyridin-3-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-bromopyridine with 3-aminopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually in an organic solvent such as toluene or ethanol, and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted bipyridine derivatives with different functional groups.
Scientific Research Applications
4-(pyridin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another bipyridine derivative with similar structural features but different biological activities.
3-bromoimidazo[1,2-a]pyridine: A related compound with a bromine substituent, used in various chemical reactions and as a building block in organic synthesis.
Pyrrolo[3,4-c]pyridine: A heterocyclic compound with a fused pyridine ring, known for its biological activities.
Uniqueness
4-(pyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. Its potential as a CDK2 inhibitor and anticancer agent further distinguishes it from other similar compounds.
Properties
CAS No. |
1368332-70-0 |
---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.2 |
Purity |
93 |
Origin of Product |
United States |
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